![molecular formula C20H21NO5S B2574895 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-(p-tolyl)benzamide CAS No. 863020-64-8](/img/structure/B2574895.png)
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-(p-tolyl)benzamide
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Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-(p-tolyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling.
Scientific Research Applications
Catalyst-Free Synthesis
Research demonstrated a catalyst-free synthesis approach for novel compounds through 1,3-dipolar cycloaddition, indicating a methodological advancement in creating benzamide derivatives under mild conditions (Wenjing Liu et al., 2014).
Antineoplastic Metabolism
Investigations into the metabolism and catabolism of novel antineoplastic agents provide insights into their pharmacologic properties, including a unique pathway of acetylation and glucuronation (Hong Zhang et al., 2011).
Antimicrobial Evaluation and Docking Studies
Synthesis and characterization of thiophene-2-carboxamides offer antimicrobial evaluations, with molecular docking studies suggesting potential for drug discovery and development (Sailaja Rani Talupur et al., 2021).
Photo-Physical Characteristics
The synthesis of ESIPT (Excited State Intramolecular Proton Transfer) inspired fluorescent derivatives highlights the importance of solvent polarity on absorption-emission properties, contributing to the development of new materials for optical applications (Vikas Padalkar et al., 2011).
Sigma-2 Receptor Probe Development
The development of novel sigma-2 receptor probes illustrates the exploration of benzamide analogues for studying receptor binding affinity, offering a pathway for creating diagnostic and therapeutic tools (Jinbin Xu et al., 2005).
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethoxy-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-14-4-6-16(7-5-14)21(17-8-9-27(23,24)13-17)20(22)15-10-18(25-2)12-19(11-15)26-3/h4-12,17H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZLZWUEWWSEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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